molecular formula C16H15N3O2 B15218370 N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide CAS No. 81265-80-7

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide

Cat. No.: B15218370
CAS No.: 81265-80-7
M. Wt: 281.31 g/mol
InChI Key: APVBOPWEQGIKPO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide is a chemical research reagent featuring an indazole core, a privileged scaffold in medicinal chemistry. Indazole derivatives are extensively investigated for their significant biological activities, particularly as potential anticancer agents. Recent scientific studies highlight that novel indazole-based compounds demonstrate promising efficacy through mechanisms such as targeted protein inhibition, with specific research showing high binding affinity to renal cancer-related proteins . The structural motifs present in this compound make it a valuable candidate for use in drug discovery platforms, including molecular docking studies, density functional theory (DFT) calculations to predict reactivity, and the synthesis of more complex bioactive molecules . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use. It is strictly supplied for use in controlled laboratory settings by qualified personnel.

Properties

CAS No.

81265-80-7

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-hydroxy-2-(4-indazol-2-ylphenyl)propanamide

InChI

InChI=1S/C16H15N3O2/c1-11(16(20)18-21)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)17-19/h2-11,21H,1H3,(H,18,20)

InChI Key

APVBOPWEQGIKPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2H-Indazol-2-yl)phenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Notes

Methodological Tools : Structural characterization of related compounds relied on SHELX for crystallography ( ) and WinGX/ORTEP for data refinement and visualization ( ), ensuring high-precision structural assignments.

Data Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Comparisons are inferred from analogs with shared functional groups.

Substituent Optimization : The alpha-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs, a hypothesis supported by stability trends in 3f–3l .

Biological Activity

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and structure. The presence of the indazole moiety contributes to its biological properties, particularly in relation to enzyme inhibition and receptor modulation.

  • Histone Deacetylase Inhibition : Research has indicated that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression and have implications in cancer therapy .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This is particularly relevant for conditions such as ischemia and other inflammatory diseases .
  • Cell Proliferation and Differentiation : Studies suggest that the compound could influence cell proliferation and differentiation, potentially through interactions with specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
HDAC InhibitionInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Cell ProliferationModulates growth factor signaling

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cancer Research : A study demonstrated that similar compounds could inhibit tumor growth in xenograft models by promoting apoptosis through HDAC inhibition. This suggests a potential application in cancer therapy .
  • Cardiovascular Studies : Investigations into ischemic conditions revealed that the compound could mitigate myocardial injury, indicating its role as a protective agent during cardiac events .
  • Neuroprotective Effects : Research has shown that compounds with similar structures exhibit neuroprotective effects, potentially benefiting conditions like stroke or neurodegenerative diseases .

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